molecular formula C11H8F3N3 B3002145 N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine CAS No. 2415463-59-9

N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine

Cat. No. B3002145
CAS RN: 2415463-59-9
M. Wt: 239.201
InChI Key: ROYGADFDYQJQSL-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine (DFM) is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of several kinases, including the epidermal growth factor receptor (EGFR), which plays a crucial role in the development of several types of cancer. DFM has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.

Mechanism of Action

N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine inhibits several kinases, including EGFR, which plays a crucial role in the development of several types of cancer. By inhibiting EGFR, N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine prevents the activation of downstream signaling pathways that promote cell growth, proliferation, and survival. N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine also inhibits other kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis.
Biochemical and physiological effects:
N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In preclinical studies, N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has been shown to be well-tolerated, with minimal toxicity. However, further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has several advantages for lab experiments, including its potency and selectivity as a kinase inhibitor. However, its synthesis can be challenging, and it may not be readily available for all researchers. Additionally, further studies are needed to determine its optimal dosage and administration route.

Future Directions

Further studies are needed to determine the safety and efficacy of N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine in humans. Additionally, its potential as a radiosensitizer should be further explored, as this could enhance the effectiveness of radiation therapy. Other potential applications of N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine, such as its use in combination with other therapeutic agents, should also be explored. Finally, the development of new synthesis methods for N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine could improve its availability and accessibility for researchers.

Synthesis Methods

N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2,4-difluorobenzeneboronic acid with 5-fluoro-6-methylpyrimidin-4-amine in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2,4-difluoroaniline with 5-fluoro-6-methylpyrimidin-4-amine in the presence of a palladium catalyst and a base.

Scientific Research Applications

N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has been extensively studied for its potential as a therapeutic agent for several types of cancer, including non-small cell lung cancer, breast cancer, and colorectal cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy.

properties

IUPAC Name

N-(2,4-difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c1-6-10(14)11(16-5-15-6)17-9-3-2-7(12)4-8(9)13/h2-5H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYGADFDYQJQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine

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